
3-(1H-indol-6-yloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-6-yloxy)propan-1-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties . The structure of this compound includes an indole core with a 3-aminopropoxy substituent at the 6-position, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where 6-hydroxyindole is reacted with 3-bromopropylamine under basic conditions to yield 3-(1H-indol-6-yloxy)propan-1-amine . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-6-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of indole.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
3-(1H-indol-6-yloxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(1H-indol-6-yloxy)propan-1-amine involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The 3-aminopropoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anti-cancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth
Uniqueness
3-(1H-indol-6-yloxy)propan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 3-aminopropoxy group at the 6-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(1H-indol-6-yloxy)propan-1-amine |
InChI |
InChI=1S/C11H14N2O/c12-5-1-7-14-10-3-2-9-4-6-13-11(9)8-10/h2-4,6,8,13H,1,5,7,12H2 |
InChI Key |
BVUXIEKAFOEDHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


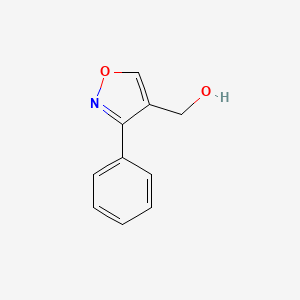

![3-Methyl-octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B8656600.png)
![Tert-butyl 4-[[2-chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8656602.png)

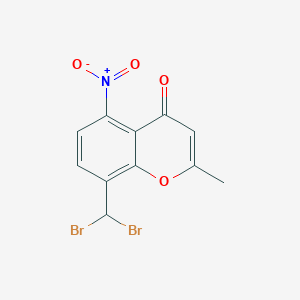
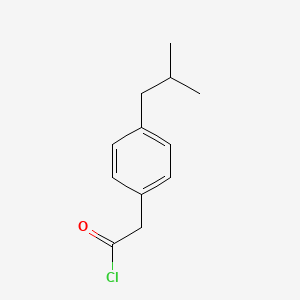
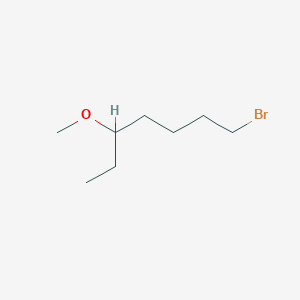


![benzyl N-[(1S)-1-[(2-methylpropyl)carbamoyl]ethyl]carbamate](/img/structure/B8656646.png)
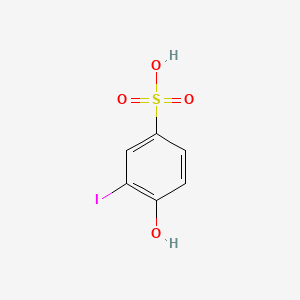
![(6S)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8656671.png)

